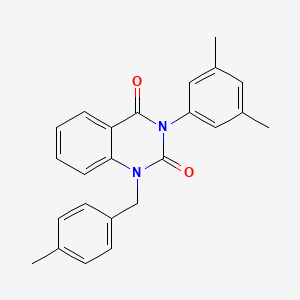

3-(3,5-dimethylphenyl)-1-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(3,5-dimethylphenyl)-1-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione, also known as DMQD, is a quinazoline derivative that has been the subject of significant research in recent years. DMQD has been found to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-oxidant properties. In

Wissenschaftliche Forschungsanwendungen

Synthesis and Application in Drug Discovery

Quinazoline derivatives have been synthesized using different methods and tested for their potential in drug development. For example, solvent-free synthesis of quinazoline-2,4(1H,3H)-diones using carbon dioxide as a reagent demonstrates an environmentally friendly approach to generate key intermediates for pharmaceuticals (Mizuno et al., 2007). Additionally, ionic liquids have been employed as dual solvent-catalysts for the efficient synthesis of quinazoline-2,4(1H,3H)-diones from CO2 at atmospheric pressure, highlighting a sustainable method for producing these compounds (Lu et al., 2014).

Cytotoxic Activity

Some quinazoline derivatives exhibit significant cytotoxic activity against various cancer cell lines, suggesting their potential as anticancer agents. For instance, certain carboxamide derivatives of benzo[b][1,6]naphthyridines, a structurally related class, have shown potent cytotoxic effects, with some compounds achieving IC(50) values less than 10 nM against murine leukemia and human Jurkat leukemia cell lines (Deady et al., 2003).

Antimalarial Activity

The antimalarial activity of quinazoline derivatives has also been explored, with some compounds displaying significant efficacy against Plasmodium berghei in infected mice (Rice, 1976). This indicates the potential of quinazoline derivatives in the development of new antimalarial drugs.

Chemical Fixation of CO2

Quinazoline-2,4(1H,3H)-dione derivatives are highlighted for their role in the chemical fixation of CO2, serving as key intermediates in the synthesis of drugs such as Zenarestat, Prazosin, Bunazosin, and Doxazosin. This application not only underlines the importance of quinazoline derivatives in pharmaceutical synthesis but also their contribution to green chemistry and CO2 utilization (Vessally et al., 2017).

Eigenschaften

IUPAC Name |

3-(3,5-dimethylphenyl)-1-[(4-methylphenyl)methyl]quinazoline-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O2/c1-16-8-10-19(11-9-16)15-25-22-7-5-4-6-21(22)23(27)26(24(25)28)20-13-17(2)12-18(3)14-20/h4-14H,15H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUWFRBGHXDKWNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)N(C2=O)C4=CC(=CC(=C4)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,5-Dimethylphenyl)-1-[(4-methylphenyl)methyl]quinazoline-2,4-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(2,4-Difluorophenyl)piperidin-1-yl]but-2-yn-1-one](/img/structure/B2565290.png)

![2-[[1-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2565293.png)

![1-Oxaspiro[3.5]nonan-7-amine](/img/structure/B2565295.png)

![N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2565299.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)furan-2-carboxamide](/img/structure/B2565306.png)

![N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-5-sulfamoylfuran-2-carboxamide](/img/structure/B2565309.png)

![2-Hydroxy-4-{[(propan-2-yl)carbamoyl]amino}benzoic acid](/img/structure/B2565311.png)